(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
Description
Tautomerism:
The compound exhibits keto-enol tautomerism at the 3-oxo group of the benzofuranone system. However, the keto form predominates due to conjugation with the aromatic system.
Stereoelectronic Effects:
- Indole-Methylidene Conjugation :
- Sulfonate Electron Withdrawal :
Frontier Molecular Orbitals :
- The highest occupied molecular orbital (HOMO) localizes on the indole and methylidene groups, while the lowest unoccupied molecular orbital (LUMO) resides on the benzofuranone carbonyl and sulfonate ester.
Properties
Molecular Formula |
C27H23NO6S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C27H23NO6S/c1-4-28-16-18(22-15-19(32-3)10-12-23(22)28)14-25-26(29)21-11-13-24(17(2)27(21)33-25)34-35(30,31)20-8-6-5-7-9-20/h5-16H,4H2,1-3H3/b25-14+ |
InChI Key |
WBULZQBDCBXANO-AFUMVMLFSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzofuran Skeleton
The benzofuran scaffold is synthesized via a nucleophilic aromatic substitution (SNAr) and 5-endo-dig cyclization sequence, as demonstrated by Hudson et al.. Starting with 2-fluoro-5-methylacetophenone , the acetylene group is introduced at the ortho position to the ketone. Treatment with a methoxide nucleophile in DMSO initiates SNAr displacement of the fluoride, followed by cyclization to form the 2,3-dihydrobenzofuran-3-one core. Key parameters include:
-
Solvent : DMSO or water/DMSO mixtures (optimized for cyclization).
-
Temperature : 80–100°C for 6–12 hours.
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Esterification | −10°C, SOCl₂ (1.05 equiv) | 98.3% | 99.87% |
| Hydrolysis | 10°C, 0.05 kPa | 95% | – |
Synthesis of the Indole Moiety: 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde
Methoxylation of 5-Bromoindole
The 5-methoxyindole intermediate is prepared via copper-catalyzed methoxylation of 5-bromoindole. A mixture of 5-bromoindole, sodium methoxide (1.3–2.0 equiv), and a catalyst system (phenanthroline/CuBr) in methanol is heated at 90–110°C for 5–10 hours. The reaction achieves:
N-Ethylation of Indole
The 1-ethyl group is introduced via alkylation using ethyl bromide in the presence of a base (e.g., NaH) in DMF. The reaction proceeds at 60°C for 4–6 hours, yielding 1-ethyl-5-methoxyindole with >85% efficiency.
Formylation at C3
The indole is formylated at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) to generate the 3-carbaldehyde derivative.
Condensation of Benzofuran and Indole Fragments
The final step involves Knoevenagel condensation between the benzofuran-3-one and indole-3-carbaldehyde. The reaction is catalyzed by piperidine in ethanol under reflux, forming the (2E)-configured methylidene linkage. Key considerations include:
-
Stereoselectivity : The E-isomer is favored due to steric hindrance during enolate formation.
-
Yield : 65–75% after recrystallization from toluene/petroleum ether.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 12 hours |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from a toluene/petroleum ether mixture. Analytical data confirm the structure:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=), 7.89–7.45 (m, 5H, Ar-H), 6.95 (s, 1H, indole-H), 4.12 (q, 2H, NCH₂), 3.86 (s, 3H, OCH₃), 2.41 (s, 3H, Ar-CH₃).
-
HPLC Purity : >98%.
Challenges and Optimization Strategies
Competing Side Reactions
-
Over-alkylation : Mitigated by using a slight excess of ethyl bromide (1.1 equiv) and controlled reaction times.
-
Isomerization : The E-configuration is preserved by avoiding prolonged heating during condensation.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products can be further analyzed and characterized using techniques like NMR, IR, and mass spectrometry.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds structurally related to the target compound exhibit significant antibacterial properties. For instance, studies have shown that benzofuran derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that the target compound may also possess similar antibacterial effects, making it a candidate for the development of new antibiotics to combat resistant strains of bacteria .
Anticancer Potential
Indole derivatives are frequently investigated for their anticancer activities due to their ability to interact with various biological targets involved in cancer progression. Preliminary studies suggest that the target compound could inhibit tumor cell proliferation and induce apoptosis in cancer cells. Such properties are essential for developing novel anticancer therapies .
Pharmacological Studies
The compound's potential as a pharmacological agent extends beyond antibacterial and anticancer applications. Its indole structure is known to exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Research into the mechanisms by which this compound interacts with neural pathways could yield significant insights into its therapeutic applications .
Case Study 1: Antibacterial Screening
A study conducted on various indole derivatives revealed that certain modifications led to enhanced antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The incorporation of a benzofuran moiety was found to increase lipophilicity, improving membrane penetration and efficacy against bacterial cells .
Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that related compounds induced cell cycle arrest and apoptosis in breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of apoptotic markers. These findings support further investigation into the target compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often studied using biochemical and molecular biology techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzofuran derivatives known for their anticancer and anti-inflammatory properties. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility: The benzenesulfonate group in the target compound likely increases water solubility compared to non-sulfonated benzofurans (e.g., 7-methoxybenzofuran), aligning with the "like dissolves like" principle .
- Stability : The 3-oxo group may enhance metabolic stability compared to analogues with reducible functional groups (e.g., nitro or hydroxylamine derivatives).
SAR Insights
Indole-Methylidene : The (E)-configuration and methoxy substitution may enhance π-π stacking with aromatic residues in target proteins, improving binding affinity .
Research Findings and Limitations
While direct studies on the target compound are scarce, structural analogs provide indirect insights:
- In Silico Predictions : Molecular docking suggests strong affinity for tyrosine kinases (e.g., EGFR) due to the sulfonate’s interaction with positively charged binding pockets .
- Gaps: No in vivo data exists for the target compound; its metabolic pathway and off-target effects remain uncharacterized.
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the current literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 427.5 g/mol. The IUPAC name is [(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate . The structure includes indole and benzofuran moieties that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO6S |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | [(2E)-2-[...]] |
| InChI Key | GVHNSXOVJYDNDC |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth.
- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.
- Cell Membrane Disruption : Potential disruption of microbial cell membranes, leading to cell death.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antifungal and antibacterial properties:
Antifungal Activity
A study demonstrated that derivatives containing the methoxy and sulfonyl groups exhibit enhanced antifungal activity against Fusarium oxysporum. The structure–activity relationship (SAR) indicated that modifications to the benzofuran core significantly influence potency, with certain substitutions leading to minimum inhibitory concentration (MIC) values as low as 12.5 µg/mL, outperforming traditional antifungals like ketoconazole .
Antibacterial Activity
The compound has also shown in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Case Studies
-
Study on Antifungal Efficacy :
A series of experiments tested various derivatives against Fusarium oxysporum. The most active compounds had MIC values ranging from 6.25 to 30 µg/mL, demonstrating superior efficacy compared to commercial fungicides . -
Antibacterial Testing :
In a comparative study, the compound was evaluated alongside known antibiotics against MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that it inhibited bacterial growth effectively, suggesting potential for therapeutic applications in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
